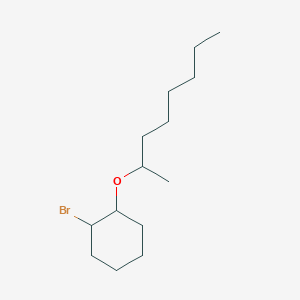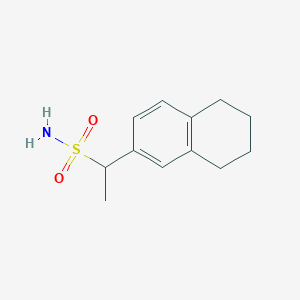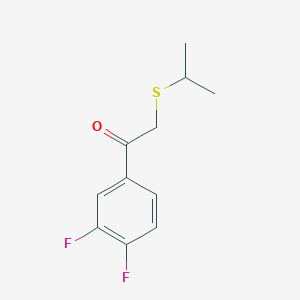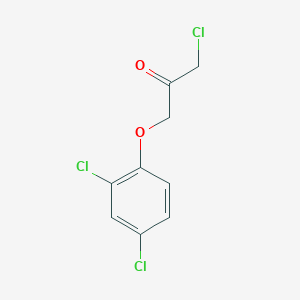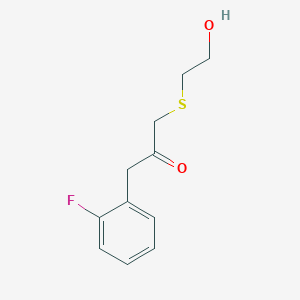
1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one is an organic compound characterized by the presence of a fluorophenyl group, a hydroxyethylthio group, and a propanone backbone
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one typically involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common route involves the reaction of 2-fluorobenzaldehyde with a thiol compound to form the corresponding thioether. This intermediate is then subjected to further reactions to introduce the hydroxyethyl group and the propanone moiety.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize the reaction conditions and scale up the process efficiently.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the thioether to a thiol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include 1-(2-Fluorophenyl)-2-propanone, 1-(2-Hydroxyethylthio)-2-propanone, and 1-(2-Fluorophenyl)-3-thiopropan-2-one.
Uniqueness: The presence of both the fluorophenyl and hydroxyethylthio groups in the same molecule imparts unique chemical properties and reactivity, making it distinct from other related compounds.
Properties
Molecular Formula |
C11H13FO2S |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(2-hydroxyethylsulfanyl)propan-2-one |
InChI |
InChI=1S/C11H13FO2S/c12-11-4-2-1-3-9(11)7-10(14)8-15-6-5-13/h1-4,13H,5-8H2 |
InChI Key |
NDLFKNINCVRTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CSCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



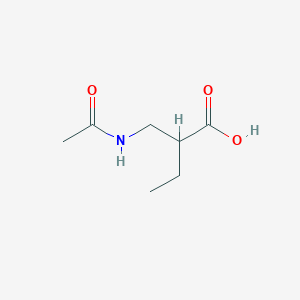
![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)

![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)


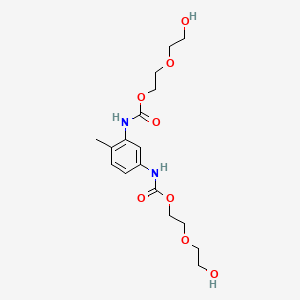
![gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)
